1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Overview
Description
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a chlorophenyl group, a fluorine atom, and a methylbenzenesulfonyl group. These substitutions confer unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the chlorophenyl group: This step involves the Friedel-Crafts alkylation of the quinoline core with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the sulfonylation of the quinoline core with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Sulfonyl group reactions: The sulfonyl group can participate in various reactions, including nucleophilic aromatic substitution and sulfonamide formation.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Industrial Applications: The compound’s chemical properties make it useful in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would depend on the biological system being studied. For example, the compound could inhibit a kinase enzyme by binding to its active site, preventing phosphorylation of downstream targets.
Comparison with Similar Compounds
Similar compounds to 1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These compounds may have similar core structures but differ in their chemical properties and applications due to variations in their substituents. Examples of similar compounds include:
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline N-oxide:
Sulfonylquinolines: Quinoline derivatives with sulfonyl groups, used in various chemical and biological studies.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-5-8-19(9-6-15)30(28,29)22-14-26(13-16-3-2-4-17(24)11-16)21-10-7-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXZBSISGFOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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